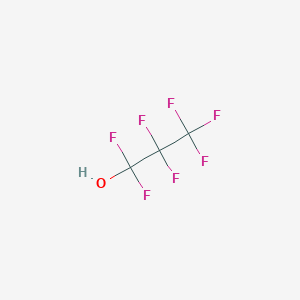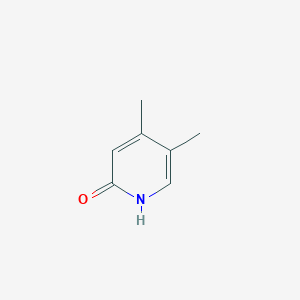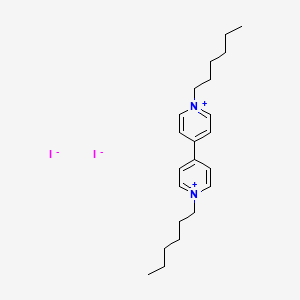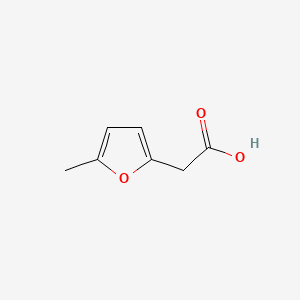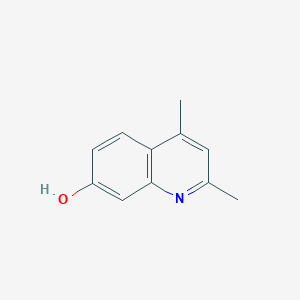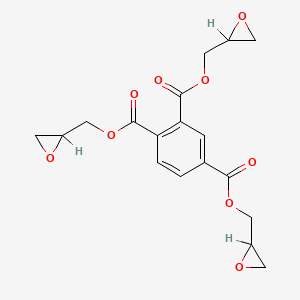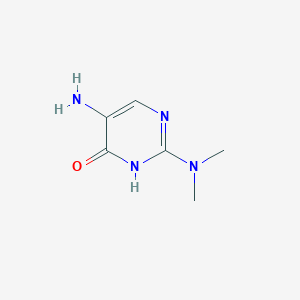
2-Amino-4-phenyl-3-furonitrile
概要
説明
Synthesis Analysis
One-pot synthesis of substituted 2-amino-3-furonitriles has been reported. This involves a solvent-free reaction of substituted a-haloketones with malononitrile in the presence of diethylamine, providing an efficient one-pot synthesis of 2-amino-5-aryl (alkyl)-3-furonitriles in high yield .Molecular Structure Analysis
The molecular formula of 2-Amino-4-phenyl-3-furonitrile is C11H8N2O, and it has a molecular weight of 184.19 g/mol.Chemical Reactions Analysis
The synthesis of 2-Amino-4-phenyl-3-furonitrile involves chemical reactions with substituted a-haloketones and malononitrile .Physical And Chemical Properties Analysis
The boiling point of 2-Amino-4-phenyl-3-furonitrile is between 196-197 degrees Celsius .科学的研究の応用
Dual Fluorescence Properties
4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a compound similar to 2-Amino-4-phenyl-3-furonitrile, is a prototype molecule for dual fluorescence, demonstrating a unique emission related to its intramolecular charge-transfer (ICT) state. The structure of this state, crucial for understanding its fluorescence properties, exhibits a twisted geometry, significantly impacting its electronic properties (Köhn & Hättig, 2004).
Structural and Crystal Packing Studies
The structural characterization of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles, which share structural similarities with 2-Amino-4-phenyl-3-furonitrile, provides insights into their molecular geometry. These studies focus on the pyramidal character of the amino N atom and its spatial relationship with the phenyl ring, influencing their chemical behavior (Heine et al., 1994).
Bio-Imaging Applications
A derivative of 2-Amino-4-phenyl-3-furonitrile, used as a fluorescent probe for hypochlorous acid, has been synthesized and characterized. This probe demonstrated high selectivity and sensitivity, making it useful for bio-imaging in living cells (Zhao et al., 2017).
Pharmaceutical and Fine Chemicals Synthesis
2-Furonitrile and its derivatives, like 2-Amino-4-phenyl-3-furonitrile, are valuable in the chemical industry for their use in pharmaceuticals and fine chemicals. Recent studies have focused on improving the enzymatic synthesis of these compounds from biorenewable sources, highlighting their potential in sustainable chemistry (Choi et al., 2020).
Nonlinear Optical Limiting
Thiophene dyes related to 2-Amino-4-phenyl-3-furonitrile have been studied for their nonlinear optical limiting behavior, relevant in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
将来の方向性
特性
IUPAC Name |
2-amino-4-phenylfuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGBQONBZBPFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=C2C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472800 | |
| Record name | 2-amino-4-phenyl-3-furonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-phenyl-3-furonitrile | |
CAS RN |
72982-21-9 | |
| Record name | 2-amino-4-phenyl-3-furonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(4-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B3056545.png)
![N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B3056547.png)
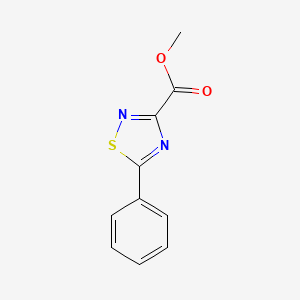
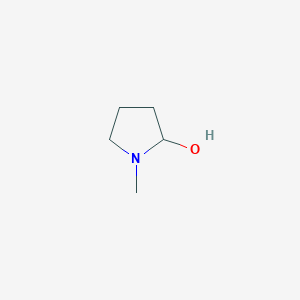

![Ethanone, 1-[4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B3056554.png)
